1-(3,4-Dimethylbenzoyl)azetidin-3-ol
Overview
Description
1-(3,4-Dimethylbenzoyl)azetidin-3-ol is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
A similar compound, tvb-3166, is known to inhibit cellular palmitate synthesis by targeting fatty acid synthase (fasn) keto-reductase activity . This suggests that 1-(3,4-Dimethylbenzoyl)azetidin-3-ol might have a similar target.
Mode of Action
If it acts similarly to TVB-3166, it might inhibit its target in a potent and reversible manner .
Biochemical Pathways
If it acts like tvb-3166, it might affect the pathway of cellular palmitate synthesis .
Result of Action
If it acts like TVB-3166, it might effectively inhibit palmitate-dependent survival of various cancer cells in cultures and xenografted tumor growth in mice .
Action Environment
It should be stored at 2-8°c and protected from light . These conditions might influence its action and stability.
Biochemical Analysis
Biochemical Properties
1-(3,4-Dimethylbenzoyl)azetidin-3-ol plays a significant role in biochemical reactions due to its reactivity and selectivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, azetidines, the class of compounds to which this compound belongs, are known for their potential in peptidomimetic and nucleic acid chemistry . These interactions often involve catalytic processes such as Henry, Suzuki, Sonogashira, and Michael additions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. Azetidines, including this compound, are known to influence cell function by acting as amino acid surrogates . They can affect cell signaling pathways, gene expression, and cellular metabolism. These compounds are also involved in the synthesis of functionally decorated heterocyclic compounds, which can have various biological activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Azetidines are known for their ability to undergo ring-opening and expansion reactions, making them excellent candidates for various synthetic transformations . These interactions can lead to enzyme inhibition or activation and changes in gene expression, contributing to the compound’s overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors in its long-term effects on cellular function. Studies have shown that azetidines can undergo various synthetic transformations, which may affect their stability and activity over time . Long-term effects observed in in vitro or in vivo studies include changes in cellular function and potential degradation products .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Azetidines have been studied for their pharmacological and biological activities, including their potential as anti-depressant and nootropic agents . Threshold effects and toxic or adverse effects at high doses have been observed, highlighting the importance of dosage in determining the compound’s overall impact .
Metabolic Pathways
This compound is involved in various metabolic pathways. Azetidines are known to interact with enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions can lead to the synthesis of functionally enriched heterocyclic scaffolds, which have biological relevance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s reactivity and selectivity play a role in its localization and accumulation within specific cellular compartments . These factors can affect the compound’s overall activity and function.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. Azetidines are known to have targeting signals or post-translational modifications that direct them to specific compartments or organelles . These localization signals can influence the compound’s biochemical interactions and overall effectiveness.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-3-4-10(5-9(8)2)12(15)13-6-11(14)7-13/h3-5,11,14H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBHWEABZKQXOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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